molecular formula C7H12BrFO2 B6311189 Ethyl 5-bromo-2-fluoropentanoate, 90% CAS No. 2088941-95-9

Ethyl 5-bromo-2-fluoropentanoate, 90%

Cat. No. B6311189
CAS RN: 2088941-95-9
M. Wt: 227.07 g/mol
InChI Key: KAGSEEWZZFGTPJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoropentanoate (5-Br-2-FP) is an organofluoride compound with a wide range of applications in the pharmaceutical and biochemical industries. It is commonly used as a reagent in the synthesis of other compounds. 5-Br-2-FP has also been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Ethyl 5-bromo-2-fluoropentanoate, 90% has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders. In particular, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to reduce inflammation and improve cognitive function. Additionally, Ethyl 5-bromo-2-fluoropentanoate, 90% has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain.

Mechanism of Action

The exact mechanism of action of Ethyl 5-bromo-2-fluoropentanoate, 90% is still not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of cancer cells, as well as an inhibitor of acetylcholinesterase. Additionally, it is believed that Ethyl 5-bromo-2-fluoropentanoate, 90% may act as an anti-inflammatory agent, as well as a neuroprotective agent.
Biochemical and Physiological Effects
Ethyl 5-bromo-2-fluoropentanoate, 90% has been studied for its potential to inhibit the growth of certain cancer cells, as well as its potential to reduce inflammation and improve cognitive function. Additionally, Ethyl 5-bromo-2-fluoropentanoate, 90% has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, Ethyl 5-bromo-2-fluoropentanoate, 90% has been studied for its potential to act as an antioxidant, as well as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

Ethyl 5-bromo-2-fluoropentanoate, 90% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high yield of up to 90%. Additionally, it is easily synthesized and can be stored for long periods of time without significant degradation. However, Ethyl 5-bromo-2-fluoropentanoate, 90% is a relatively expensive compound, and it is not soluble in water, so it must be used in an organic solvent.

Future Directions

The potential applications of Ethyl 5-bromo-2-fluoropentanoate, 90% are numerous, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, further research is needed to explore the potential of Ethyl 5-bromo-2-fluoropentanoate, 90% as an inhibitor of acetylcholinesterase and its potential to act as an antioxidant and neuroprotective agent. Additionally, further research is needed to explore the potential of Ethyl 5-bromo-2-fluoropentanoate, 90% as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Finally, further research is needed to explore the potential of Ethyl 5-bromo-2-fluoropentanoate, 90% as a reagent for the synthesis of other compounds.

Synthesis Methods

Ethyl 5-bromo-2-fluoropentanoate, 90% can be synthesized using a number of different methods. The most common method involves the reaction of ethyl bromide and 2-fluoropentanoic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields a product with a yield of up to 90%. Other methods of synthesis include the reaction of ethyl bromide and 2-fluoropentanoic acid in the presence of a strong base, such as sodium hydride, or the reaction of ethyl bromide and 2-fluoropentanoic acid in the presence of a Lewis acid, such as aluminum chloride.

properties

IUPAC Name

ethyl 5-bromo-2-fluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrFO2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGSEEWZZFGTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-fluoropentanoate

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